Cas no 899213-13-9 (7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one)

7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one
- 4H-[1]Benzopyrano[2,3-d]pyrimidin-4-one, 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3,5-dihydro-
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- Inchi: 1S/C19H15ClN2O4/c1-2-25-15-5-3-4-12(16(15)23)17-21-18(24)13-9-10-8-11(20)6-7-14(10)26-19(13)22-17/h3-8,23H,2,9H2,1H3,(H,21,22,24)
- InChI Key: AGPPQQNNRZOQHB-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC(OCC)=C2O)NC(=O)C2CC3=CC(Cl)=CC=C3OC=2N=1
Experimental Properties
- Density: 1.48±0.1 g/cm3(Predicted)
- Boiling Point: 550.3±60.0 °C(Predicted)
- pka: 8.03±0.40(Predicted)
7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1603-0354-2μmol |
7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one |
899213-13-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1603-0354-4mg |
7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one |
899213-13-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1603-0354-2mg |
7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one |
899213-13-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1603-0354-3mg |
7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one |
899213-13-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1603-0354-1mg |
7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one |
899213-13-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one Related Literature
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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5. Book reviews
Additional information on 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one
Professional Introduction to 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CAS No. 899213-13-9)
7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 899213-13-9, belongs to a class of heterocyclic molecules that exhibit remarkable potential in drug discovery and development. The intricate structure of this molecule, featuring a fused chromeno[2,3-d]pyrimidinone core, makes it a compelling candidate for further exploration in medicinal chemistry.
The< strong>chromeno[2,3-d]pyrimidinone scaffold is particularly noteworthy due to its ability to interact with biological targets in a manner that can lead to the development of novel therapeutic agents. This scaffold has been the subject of extensive research in recent years, with studies demonstrating its utility in the design of molecules that possess anti-inflammatory, antiviral, and anticancer properties. The presence of both< strong>chloro and< strong>ethoxy substituents in the molecule further enhances its pharmacological profile by influencing its solubility, metabolic stability, and binding affinity to biological receptors.
In the realm of pharmaceutical research, the< strong>7-chloro substituent plays a crucial role in modulating the electronic properties of the molecule. This group can participate in hydrogen bonding interactions and can also serve as a point of attachment for other functional groups, allowing for further derivatization and customization. The< strong>3-ethoxy-2-hydroxyphenyl moiety adds another layer of complexity to the compound's structure, providing a hydrophilic region that can improve oral bioavailability while maintaining overall metabolic stability.
The synthesis of< strong>7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions have been particularly useful in constructing the desired heterocyclic framework. The optimization of these synthetic routes has been a key focus for researchers aiming to produce this compound on an industrial scale.
The pharmacological activity of this compound has been extensively studied in recent years. Preclinical trials have revealed promising results regarding its potential as an inhibitor of kinases and other enzymes involved in cancer progression. The< strong>hydroxyphenyl group within the molecule has been identified as a critical pharmacophore responsible for its interaction with target proteins. Further investigations have also explored its efficacy in treating inflammatory diseases by modulating immune responses.
In addition to its therapeutic applications, CAS No. 899213-13-9 has shown promise in the development of diagnostic tools and imaging agents. Its unique structural features allow it to be labeled with radioactive isotopes or fluorescent dyes, making it suitable for use in positron emission tomography (PET) scans and other imaging modalities. These applications could lead to improved diagnostic accuracy and better patient outcomes in various medical conditions.
The environmental impact and safety profile of< strong>7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one have also been carefully evaluated. Studies have demonstrated that the compound is stable under normal storage conditions and does not exhibit significant toxicity when handled properly. However, as with any chemical entity used in pharmaceutical research, proper handling protocols must be followed to ensure safety for researchers and environmental protection.
The future prospects for this compound are vast and exciting. Ongoing research aims to explore new derivatives and analogs that may enhance its therapeutic efficacy while minimizing side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative formulations and delivery systems that could revolutionize treatment strategies for various diseases.
In conclusion,< strong>CAS No. 899213-13-9, or more accurately referred to as7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, represents a significant advancement in medicinal chemistry. Its unique structure and promising pharmacological properties make it a valuable asset in the search for novel therapeutic agents. As research continues to uncover new applications for this compound,< strong>7-chloro,< strong>ethoxy,< strong>hydroxyphenyl,and other key structural elements will undoubtedly play pivotal roles in shaping the future of drug discovery.
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